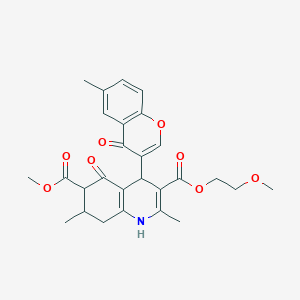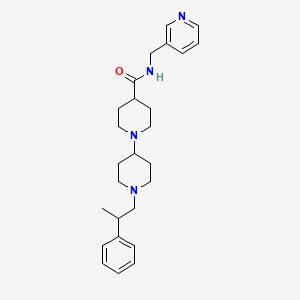
N-(4-benzamidophenyl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzamidophenyl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a benzamide group attached to a brominated benzene ring, making it a valuable molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-3-bromobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzamide and 3-bromobenzoic acid.
Amide Bond Formation: The amide bond is formed by reacting 4-aminobenzamide with 3-bromobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-benzamidophenyl)-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are applied.
Major Products
Substitution: Products depend on the nucleophile used, such as substituted amines, thiols, or ethers.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(4-benzamidophenyl)-3-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is employed in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-benzamidophenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-benzamidophenyl)-3-bromo-4-ethoxybenzamide
- N-(4-benzamidophenyl)-5-bromofuran-2-carboxamide
- N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide
Uniqueness
N-(4-benzamidophenyl)-3-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(4-benzamidophenyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-8-4-7-15(13-16)20(25)23-18-11-9-17(10-12-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBLEYWJGXROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3'-methoxy-3-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5999279.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B5999287.png)
![[1-[[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidin-3-yl]-phenylmethanone](/img/structure/B5999288.png)
![4,6-BIS(MORPHOLIN-4-YL)-7H-BENZO[E]PERIMIDIN-7-ONE](/img/structure/B5999293.png)
![2-[4-(1-methoxyethyl)phenyl]isonicotinamide](/img/structure/B5999300.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5999325.png)
![4-benzyl-1-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5999332.png)

![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5999349.png)
![N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]-4-nitrobenzamide](/img/structure/B5999352.png)
![1-[(dimethylamino)sulfonyl]-N-(2,5-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B5999362.png)

![[(5-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE](/img/structure/B5999379.png)
